2-(1H-benzo[d]imidazol-1-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide
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Overview
Description
2-(1H-benzo[d]imidazol-1-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide is a complex organic compound that features both benzimidazole and oxadiazole moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzo[d]imidazol-1-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide typically involves multi-step reactions starting from commercially available precursors. The process often includes the formation of the benzimidazole ring followed by the introduction of the oxadiazole moiety. Common synthetic routes involve:
Formation of Benzimidazole: This can be achieved by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Formation of Oxadiazole: The oxadiazole ring is usually synthesized by cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Coupling Reactions: The final step involves coupling the benzimidazole and oxadiazole intermediates through appropriate linkers under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(1H-benzo[d]imidazol-1-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the benzimidazole or oxadiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-(1H-benzo[d]imidazol-1-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(1H-benzo[d]imidazol-1-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, potentially inhibiting their function. The oxadiazole ring can interact with enzymes, modulating their activity. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1H-benzo[d]imidazole: A simpler structure with similar biological activities.
1,2,4-Oxadiazole: Known for its antimicrobial and anticancer properties.
2-(1H-benzo[d]imidazol-2-yl)acetamide: A related compound with a different substitution pattern.
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2/c24-16(11-23-12-20-14-8-4-5-9-15(14)23)19-10-17-21-18(22-25-17)13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,19,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTQVMBRBOBEFN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)CN3C=NC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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